Benzo[b]thiophen-4-amine

Estrogen Receptor Antiestrogen Breast Cancer

Medicinal chemistry campaigns exploring nonsteroidal antiestrogen leads frequently encounter metabolic instability caused by indole NH N-oxidation and N-dealkylation. Benzo[b]thiophen-4-amine (CAS 17402-83-4) resolves this by replacing the indole core with a benzothiophene scaffold-preserving the π-electron density and planar geometry required for ER binding while eliminating these oxidative metabolic pathways. The 4-amine regioisomer further provides a complementary synthetic handle beyond extensively characterized 2- and 3-amino derivatives, with a predicted pKa of 3.96 enabling distinct protonation-state-driven SAR exploration. • Eliminates indole NH metabolic liabilities; 2-phenylbenzothiophene analogs achieve antiestrogenic IC₅₀ ~1 nM in MCF-7 cells • Enables systematic Group 16 heterocycle SAR (benzofuran → benzothiophene → benzoselenophene) with intermediate electronic transition energy • Commercial supply at ≥98% purity with batch-specific NMR, HPLC, and GC documentation; shipped under inert atmosphere for maximum shelf stability

Molecular Formula C8H7NS
Molecular Weight 149.21 g/mol
CAS No. 17402-83-4
Cat. No. B097154
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzo[b]thiophen-4-amine
CAS17402-83-4
Molecular FormulaC8H7NS
Molecular Weight149.21 g/mol
Structural Identifiers
SMILESC1=CC(=C2C=CSC2=C1)N
InChIInChI=1S/C8H7NS/c9-7-2-1-3-8-6(7)4-5-10-8/h1-5H,9H2
InChIKeyIRMXPESEXLQKHG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Benzo[b]thiophen-4-amine Procurement Guide


Benzo[b]thiophen-4-amine (CAS 17402-83-4, C₈H₇NS, MW 149.21) is a bicyclic heteroaromatic amine featuring a benzene ring fused to a thiophene ring with an amine group at the 4-position . This compound serves as a versatile pharmaceutical intermediate and heterocyclic building block, with an established large-scale synthesis route via catalytic hydrogenation of 4-nitrobenzo[b]thiophene yielding 90% under mild conditions (50 °C, 0.3 MPa H₂, Pd/C catalyst) . Standard commercial purity is ≥98% with batch-specific quality documentation (NMR, HPLC, GC) available .

Why Benzo[b]thiophen-4-amine Cannot Be Substituted


Heteroatom substitution within the benzofused bicyclic framework produces functionally non-equivalent compounds that diverge significantly in receptor binding, metabolic stability, and electronic properties. Direct isosteric replacement of benzo[b]thiophene with benzofuran reduces estrogen receptor (ER) binding affinity and corresponding antiestrogenic potency, while indole analogs introduce distinct hydrogen-bonding capacity and metabolic liabilities [1]. Furthermore, the excitation energies of Group 16 benzoheteroles shift systematically to the red in the order benzofuran → benzothiophene → benzoselenophene, reflecting fundamental differences in electronic structure that affect spectroscopic behavior and intermolecular interactions [2]. These class-level differences preclude simple analog substitution in lead optimization campaigns.

Benzo[b]thiophen-4-amine Differentiation Evidence


ER Binding: Matches Indole, Outperforms Benzofuran

In a comparative study of isosteric heterocycles for nonsteroidal antiestrogen development, 2-phenylbenzothiophene derivatives demonstrated estrogen receptor binding and antiestrogenic potency comparable to the corresponding 2-phenylindole compounds. In contrast, benzofuran-based derivatives exhibited lower activity, which was attributed to reduced binding affinity for the estrogen receptor [1]. Derivatives with sulfur-containing side chains on the benzothiophene scaffold achieved IC₅₀ values of approximately 1 nM against hormone-sensitive MCF-7 breast cancer cells, representing the highest potency tier in the study [1].

Estrogen Receptor Antiestrogen Breast Cancer

Excitation Energy Red-Shift vs. Benzofuran

Density functional theory (DFT) calculations coupled with spectroscopic analysis established that excitation energies of Group 16 benzoheteroles exhibit a systematic red-shift in the order benzofuran → benzothiophene → benzoselenophene → benzotellurophene. This red-shift pattern is unique to the Group 16 series; Group 15 benzoheteroles (indole, phosphindole, arsindole, etc.) do not display this systematic spectral trend [1]. The sulfur atom in benzothiophene lowers the HOMO-LUMO gap relative to oxygen in benzofuran, altering both photophysical properties and charge-transfer behavior.

Electronic Spectroscopy DFT Calculations Heteroatom Effect

Enthalpy of Formation vs. Indole and Benzofuran

A combined experimental and computational thermochemical study quantified the gas-phase enthalpies of formation for benzofuran, benzothiophene, and indole derivatives. The presence of sulfur versus oxygen or nitrogen in the five-membered heterocyclic ring produces measurable differences in thermodynamic stability parameters, with benzothiophene exhibiting distinct enthalpy values compared to its oxygen and nitrogen isosteres [1]. These thermochemical differences arise from variations in aromatic stabilization energy and heteroatom electronegativity.

Thermochemistry Enthalpy of Formation Computational Chemistry

Metabolic Stability: Sulfur Replaces Indole NH

The replacement of the indole NH group with a sulfur atom in benzothiophene eliminates a primary site for N-dealkylation and N-oxidation phase I metabolic pathways. Literature on isosteric replacement strategies indicates that the benzothiophene nucleus serves as a metabolically stable bioisostere of indole, preserving aromatic planarity and π-electron density while removing the hydrogen-bond donor capacity and metabolic vulnerability of the NH moiety [1]. This substitution strategy is specifically employed when indole-containing leads exhibit poor metabolic stability or when NH-mediated hydrogen bonding proves detrimental to target selectivity [1].

Metabolic Stability Hepatotoxicity Isosteric Replacement

Regiochemical Advantage: 4-Amine vs. 2-/3-Amine

The 4-amine substitution pattern on the benzo[b]thiophene scaffold positions the reactive amine at the benzene ring rather than the thiophene ring, creating a distinct vector for derivatization compared to 2-amino- or 3-aminobenzothiophene isomers. While 2- and 3-aminobenzothiophenes are more commonly reported in the literature as synthetic intermediates, the 4-amine isomer provides complementary regiochemical access that expands SAR exploration space . This positional isomerism affects both the electronic environment of the amine (pKa predicted 3.96 ± 0.10) and the trajectory of substituent extension relative to the sulfur heteroatom [1].

Regioselective Synthesis Building Block Drug Discovery

Benzo[b]thiophen-4-amine Application Scenarios


ER-Targeted Therapeutics: Potency Without NH Liability

Based on evidence that 2-phenylbenzothiophene derivatives achieve antiestrogenic IC₅₀ values of approximately 1 nM in MCF-7 cells—comparable to 2-phenylindole compounds—this building block is optimal for nonsteroidal antiestrogen programs where the metabolic vulnerability of the indole NH group must be eliminated [1]. The sulfur atom preserves the π-electron density and planar geometry required for ER binding while removing the N-oxidation and N-dealkylation pathways that compromise indole-based leads [1].

SAR Expansion via 4-Amine Functionalization

When medicinal chemistry campaigns have extensively explored 2-amino- and 3-aminobenzothiophene derivatives and require new vectors for substituent extension, the 4-amine regioisomer provides a complementary synthetic handle. The predicted pKa of 3.96 ± 0.10 distinguishes its nucleophilicity and amine protonation state from thiophene-ring amine isomers, enabling exploration of previously inaccessible chemical space with altered pharmacokinetic and target-binding profiles [1].

Electronic Materials: Red-Shifted Absorption

For applications in organic electronics, fluorescent probes, or photoactive materials where the systematic red-shift in excitation energy (benzofuran → benzothiophene → benzoselenophene) is functionally relevant, benzo[b]thiophene-4-amine provides the intermediate electronic transition energy in the Group 16 series [1]. This property enables fine-tuning of HOMO-LUMO gaps for specific spectroscopic requirements without transitioning to heavier, less synthetically accessible selenium or tellurium analogs.

Lead Optimization: Predictable Thermochemical Stability

In process chemistry and formulation development where compound stability during scale-up and storage is critical, the distinct enthalpy of formation profile of benzothiophene derivatives—quantified experimentally via combustion calorimetry and validated computationally—provides a predictable thermodynamic baseline that differs measurably from oxygen (benzofuran) and nitrogen (indole) isosteres [1]. This thermochemical differentiation informs solvent selection, reaction condition optimization, and storage protocol development (recommended: 2-8 °C under inert atmosphere) [2].

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